molecular formula C27H30O16 B134624 Quercetin 3-O-robinobioside CAS No. 52525-35-6

Quercetin 3-O-robinobioside

Cat. No. B134624
CAS RN: 52525-35-6
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-IEBISRBZSA-N
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Description

Quercetin 3-O-robinobioside is a glycosylated form of quercetin, a common antioxidant flavonoid found in vegetables. It is also known as quercitrin, which is 3-rhamnosylquercetin. This compound is of interest due to its potential health benefits, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

The synthesis of quercetin 3-O-robinobioside in nature involves the attachment of sugar moieties to the quercetin aglycone. This process is typically mediated by glycosyltransferase enzymes in plants. The glycosylation of quercetin improves its water solubility and may affect its bioavailability and biological activity .

Molecular Structure Analysis

Quercetin has a nonplanar molecular structure with cross-conjugation occurring at the C ring. The presence of hydroxyl groups contributes to its ability to scavenge free radicals. The molecular geometry and electronic structure of quercetin have been investigated using semiempirical methods, revealing the presence of radicals in a narrow range of energy . The crystal structure of quercetin shows intramolecular hydrogen bonds and a high degree of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Quercetin 3-O-robinobioside can release quercetin upon cleavage by the intestinal microbiota. Quercetin itself can downregulate the inflammatory response through the inhibition of the NF-κB pathway. This suggests that the biological activity of quercetin 3-O-robinobioside may be mediated through its aglycone, quercetin, after enzymatic cleavage .

Physical and Chemical Properties Analysis

Quercetin 3-O-robinobioside, like quercetin, exhibits several biological functions, including antioxidative and anticancer activities. Its physical properties, such as solubility, may be influenced by the glycosylation. Quercetin's ability to scavenge reactive oxygen species is a key aspect of its chemical properties, which is also expected to be true for its glycosylated forms .

Scientific Research Applications

Antiangiogenic Activity

Quercetin 3-O-robinobioside has been identified as a compound with significant antiangiogenic activity. A study by Kumazawa et al. (2013) demonstrated this activity using the chorioallantoic membrane assay from chick embryos, highlighting its potential in inhibiting the formation of new blood vessels, a process crucial in tumor growth and metastasis.

Medicinal Plant Research

The compound has also been isolated and identified in various medicinal plants. For instance, Murai et al. (2019) isolated quercetin 3-O-robinobioside from soybean leaves, contributing to understanding the phytochemical profile of these plants, which is essential for their medicinal use.

Effects on Lymphocyte Proliferation

In a study by Brochado et al. (2003), quercetin 3-O-robinobioside was found to significantly inhibit human lymphocyte proliferation in vitro. This finding is significant in the context of immune response regulation and potential therapeutic applications in immune-related disorders.

Quantitative Analysis in Medicinal Plants

Quercetin 3-O-robinobioside has been quantitatively analyzed in the flowers of Abelmoschus manihot, a plant with pharmacological significance. Lai et al. (2009) developed a method for the simultaneous quantification of this and other flavonols, which is crucial for quality control and standardization of herbal medicines.

Characterization in Other Plants

This compound has also been characterized in other plant species, such as Galega officinalis, as reported by Champavier et al. (2000). Such studies contribute to the understanding of the phytochemical diversity and potential therapeutic applications of various plants.

Pharmacological Activities and Potential Applications

Research by Yang et al. (2020) and Xu et al. (2019) highlights the broader pharmacological activities of quercetin, including its antioxidant, antibacterial, and antiparasitic properties. This broad spectrum of activities underpins its potential for various medical applications.

Anticancer Research

Studies like those by Massi et al. (2017) and Vijayababu et al. (2005) provide insight into the anticancer effects of quercetin and its derivatives. These findings are vital for developing new cancer therapies.

Safety And Hazards

Users should avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation of Quercetin 3-O-robinobioside . Prolonged or repeated exposure should be avoided .

Future Directions

While the future directions of Quercetin 3-O-robinobioside are not explicitly mentioned in the search results, the parent compound quercetin has potential applications in nutraceuticals, pharmaceuticals, and functional foods to promote overall well-being and disease prevention . Further studies are needed to elucidate its mechanisms of action, optimize its bioavailability, and assess its long-term safety for widespread utilization .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-IEBISRBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-O-robinobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
602
Citations
DL Ajaghaku, PA Akah, EE Ilodigwe… - Immunological …, 2018 - Taylor & Francis
Background: Millettia aboensis (Hook. F.) Baker (Fabaceae) is popular in ethnomedicine for its acclaimed efficacy in a number of disease conditions. This study evaluated the …
Number of citations: 11 www.tandfonline.com
Y Murai, R Takahashi, J Kitajima… - Natural Product …, 2019 - journals.sagepub.com
… The compound was found together with 7 known flavonol glycosides, quercetin 3-O-robinobioside, quercetin 3-O-rutinoside, kaempferol 3-O-rhamnosyl-(1→4)-[rhamnosyl-(1→6)-…
Number of citations: 3 journals.sagepub.com
Y Jin, HW Kim, MK Lee, SH Lee, HH Jang… - Korean Journal of …, 2017 - koreascience.kr
… robinobioside, kaempferol 3-O-(6''-Oacetyl)glucoside, quercetin, quercetin 3-O-arabinofuranoside (avicularin), quercetin 3-O-(6''-O-malonyl) glucoside, and quercetin 3-O-robinobioside …
Number of citations: 9 koreascience.kr
MK Lee, HW Kim, YJ Kim, SH Lee… - Korean Journal of …, 2016 - koreascience.kr
… Quercetin 3-O-rutinoside (rutin) and quercetin 3-O-robinobioside were the predominant flavonols in fruit and leaves of jujube. In particular, rutin had the highest content (6,735.2 mg/100 …
Number of citations: 11 koreascience.kr
T Iwashina, G Kokubugata… - Natural Product …, 2018 - journals.sagepub.com
… [15]; quercetin 3-Orobinobioside from the leaves of Asarum canadense L. [16]; isorhamnetin 3-O-rutinoside and isorhamnetin 3-O-robinobioside from the leaves of Asarum spp. [17]; …
Number of citations: 4 journals.sagepub.com
JA Ozga, A Saeed, W Wismer… - Journal of agricultural …, 2007 - ACS Publications
… As quercetin 3-O-rhamnogalactoside (also called quercetin 3-O-robinobioside) eluted prior … assigned the identity of peak 2H to quercetin 3-O-robinobioside. Peaks 2J and 2K exhibited …
Number of citations: 89 pubs.acs.org
F Ferreres, C Sousa, M Justin… - … Journal of Plant …, 2005 - Wiley Online Library
… -O-rhamnosyl(1→6)galactoside (quercetin 3-O-robinobioside), quercetin 3-O-(2″rhamnosyl)… patterns were found for the leaves, in which quercetin 3-O-robinobioside or quercetin 3-O-(2…
T Brasseur, L Angenot - Phytochemistry, 1986 - orbi.uliege.be
… [en] Quercetin 3-O-galactoside, quercetin 3-O-robinobioside and kaempferol 3-O-robinobioside were obtained from the leaves of Strychnos variabilis. These flavonoids were isolated by …
Number of citations: 81 orbi.uliege.be
Z Gao, B Chitrakar - Biomass Conversion and Biorefinery, 2023 - Springer
… nine compounds were quercetin-3-O-robinobioside, rutin, … quercetin-3-O-robinobioside, rutin and 3′,5′-Di-C-β-D-glucosylphloretin in young leaves, while quercetin-3-O-robinobioside …
Number of citations: 0 link.springer.com
M Mato, N Ishikura - Journal of plant physiology, 1993 - Elsevier
… analyses; they include kaempferol 3-O-robinobioside-7-O-rhamnoside (robinin) (K1), kaempferol 3-O-rutinoside (K2), kaempferol 7-O-rhamnoside (K3), quercetin 3-O-robinobioside-7-O…
Number of citations: 8 www.sciencedirect.com

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